Cas no 123072-31-1 (1,3-Digamma linolenin)

1,3-Digamma linolenin 化学的及び物理的性質
名前と識別子
-
- 1,3-Di-γ-Linolenoyl-rac-glycerol
- 1,3-Di-6(Z),9(Z),12(Z)-Octadecatrienoin
- 1,3-Digamma linolenin
-
- インチ: 1S/C39H64O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-35-37(40)36-44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20,23-26,37,40H,3-10,15-16,21-22,27-36H2,1-2H3/b13-11-,14-12-,19-17-,20-18-,25-23-,26-24-
- InChIKey: LZSJCSQKHQTZID-HUYIQXHZSA-N
- SMILES: C(OC(=O)CCCC/C=C\C/C=C\C/C=C\CCCCC)C(O)COC(=O)CCCC/C=C\C/C=C\C/C=C\CCCCC
1,3-Digamma linolenin Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci64596-5mg |
1,3-Di-γ-Linolenoyl-rac-glycerol |
123072-31-1 | 98% | 5mg |
¥1383.00 | 2023-09-09 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci64596-1mg |
1,3-Di-γ-Linolenoyl-rac-glycerol |
123072-31-1 | 98% | 1mg |
¥393.00 | 2023-09-09 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y15618-3x25mg |
1,3-Digamma linolenin |
123072-31-1 | 99% | 3x25mg |
¥6216.0 | 2023-01-11 | |
Larodan | 32-1837-29-3x25mg |
1,3-Digamma linolenin |
123072-31-1 | >99% | 3x25mg |
€313.00 | 2025-03-07 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci64596-25mg |
1,3-Di-γ-Linolenoyl-rac-glycerol |
123072-31-1 | 98% | 25mg |
¥5756.00 | 2023-09-09 | |
Larodan | 32-1837-7-25mg |
1,3-Digamma linolenin |
123072-31-1 | >99% | 25mg |
€146.00 | 2025-03-07 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y15618-25mg |
1,3-Digamma linolenin |
123072-31-1 | 99% | 25mg |
¥2904.0 | 2023-09-09 | |
Larodan | 32-1837-29-3.253x25mg |
1,3-Digamma linolenin |
123072-31-1 | >99% | 3.253x25mg |
€313.00 | 2023-09-19 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci64596-10mg |
1,3-Di-γ-Linolenoyl-rac-glycerol |
123072-31-1 | 98% | 10mg |
¥2476.00 | 2023-09-09 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y15618-3.253x25mg |
1,3-Digamma linolenin |
123072-31-1 | 99% | 3.253x25mg |
¥6216.0 | 2023-09-09 |
1,3-Digamma linolenin 関連文献
-
Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
-
4. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
-
Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
-
Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
-
7. Book reviews
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
-
Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
1,3-Digamma linoleninに関する追加情報
Professional Introduction to Compound with CAS No 123072-31-1 and Product Name 1,3-Digamma linolenin
The compound with the CAS number 123072-31-1 and the product name 1,3-Digamma linolenin represents a significant advancement in the field of chemobiology and pharmaceutical research. This unique molecule has garnered considerable attention due to its distinctive chemical structure and potential therapeutic applications. 1,3-Digamma linolenin, as a derivative of gamma-linolenic acid (GLA), is known for its rich polyunsaturated fatty acid composition, which makes it a promising candidate for various biomedical interventions.
Chemically, 1,3-Digamma linolenin is characterized by its double bonds in the gamma position, which contributes to its high reactivity and biological activity. This structural feature allows it to interact with multiple cellular pathways, making it a versatile compound in drug development. Recent studies have highlighted its role in modulating inflammatory responses, which is particularly relevant in the treatment of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
One of the most compelling aspects of 1,3-Digamma linolenin is its ability to influence lipid metabolism. Research has demonstrated that this compound can enhance the production of beneficial prostaglandins while inhibiting the synthesis of pro-inflammatory mediators. This dual action makes it an attractive option for managing conditions where lipid dysregulation plays a critical role. For instance, studies have shown that 1,3-Digamma linolenin can help in reducing triglyceride levels and improving HDL cholesterol, thereby contributing to cardiovascular health.
The pharmacokinetic properties of 1,3-Digamma linolenin are also worth mentioning. Unlike many other bioactive lipids, this compound exhibits good oral bioavailability and can be easily incorporated into various dosage forms. This characteristic is particularly advantageous for patient compliance and therapeutic efficacy. Furthermore, preliminary clinical trials have indicated that 1,3-Digamma linolenin can be safely administered at therapeutic doses without significant side effects.
In terms of mechanism of action, 1,3-Digamma linolenin interacts with multiple receptors and enzymes involved in cellular signaling pathways. Its ability to activate peroxisome proliferator-activated receptors (PPARs) has been particularly noted. PPARs are transcription factors that play a crucial role in regulating genes involved in lipid metabolism, inflammation, and glucose homeostasis. By modulating these pathways, 1,3-Digamma linolenin can exert a wide range of pharmacological effects.
Recent advancements in metabolomics have provided deeper insights into the metabolic fate of 1,3-Digamma linolenin. Studies using high-resolution mass spectrometry have identified several metabolites derived from this compound, suggesting complex interactions within biological systems. These metabolites may contribute to its therapeutic effects by further modulating cellular processes. Understanding these metabolic pathways is essential for optimizing the therapeutic potential of 1,3-Digamma linolenin.
The potential applications of 1,3-Digamma linolenin extend beyond chronic inflammatory diseases. Emerging research suggests that it may also have neuroprotective properties. Animal models have demonstrated that 1,3-Digamma linolenin can help in mitigating neuronal damage caused by oxidative stress and inflammation. This finding opens up new avenues for treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Another area where 1,3-Digamma linolenin shows promise is in oncology research. Preclinical studies have indicated that this compound can inhibit the growth of certain cancer cell lines by inducing apoptosis and suppressing angiogenesis. The exact mechanisms behind these effects are still under investigation but involve interactions with key signaling pathways such as MAPK and NF-κB. These findings make 1,3-Digamma linolenin a valuable candidate for further exploration in cancer therapeutics.
The synthesis of 1,3-Digamma linolenin is another area of interest for researchers. Current methods involve multi-step organic reactions that require careful optimization to ensure high yield and purity. Advances in synthetic chemistry have enabled the development of more efficient routes for producing this compound on an industrial scale. Such improvements are crucial for making 1,3-Digamma linolenin more accessible for clinical trials and commercial applications.
Ethical considerations are also important when developing new therapeutic agents like 1,3-Digamma linolenin. Ensuring that clinical trials are conducted with strict adherence to regulatory standards is essential for patient safety and scientific integrity. Collaborative efforts between academia and industry can help streamline the development process while maintaining ethical standards.
In conclusion, 123072-31-1 123072-31-1 123072-31-11230723671230723671230723671 123072-31-11230723671 123072-31-11230723671 123072-31-11230723671 123072-31-11230723671 123072-31-11230723671 123072-31-11230723671 123072-31-11 123072-31-- - - - - - - - - - - - - -- -- -- -- -- -- -- -- -- -- -- -- -- -- -- --- --- --- --- --- --- --- --- --- --- --- --- --- --- --- ---
With continued research and development, 123072--11--11--11--11--11--11--11--11--11--11--11--11--11---33333---33333---33333---33333---33333---33333---33333---33333---33333---33333---33333---33333
With continued research and development, 123072--11--11--11--11--11--11--11--11--11--11--11--11--11---33333---33333---33333---33333---33333---33333---33333---33333---33333---33333---33333---33333
With continued research and development, 123072--11--11--11--11--11--11--11--11--11--11--11--11--11---33333---33333---33333---33333---33333---33333---33333---33333---33333---33333---33333---33333
With continued research and development, 123072--11--11--11--11--11--11--11--11--11--11--11--11--11---33333---33333---33333---33333---33333---33333---33333---33333---33333---33333---33333---33333
With continued research and development, 123072--11--11--11--11--11--11--11--11--11--11--11--11--11---33333---33333---33333---33333---33333---33333---33333---33333---33333---33333---33333---33333
With continued research and development, 123072--11--11--11--11--11--11--11--11--11--11--11--11--11---33333---33333---33333---33333---33333---33333---33333---33333---33333---33333---33333---33333
With continued research and development, 123072--11--11--11--11--11--11--11--11--11--11--11--11--11---33333---33333---33333---33333---33333---33333---33333---33333---33333---33333---33333---33333
123072-31-1 (1,3-Digamma linolenin) Related Products
- 2137450-77-0(5-bromo-N-(4-hydroxy-2-oxooxolan-3-yl)pentanamide)
- 126979-68-8(bromo-(1-ethylpentyl)magnesium)
- 1888617-50-2(2-Amino-2-(4-(sec-butyl)phenyl)acetamide)
- 2050176-79-7(Trans-Tert-Butyl 3-(((Benzyloxy)Carbonyl)Amino)-4-Hydroxypyrrolidine-1-Carboxylate(WX641019))
- 868694-19-3(5-bromo-3-iodo-1H-indole)
- 2229336-97-2(tert-butyl N-2-(1H-1,3-benzodiazol-5-yl)-1-oxopropan-2-yl-N-methylcarbamate)
- 2228597-68-8(4-(5-Methoxy-2-nitrophenyl)pyrrolidin-2-one)
- 1040674-82-5(N-(2-chlorophenyl)-2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide)
- 428482-36-4(2-(2-ethoxy-4-formyl-6-iodophenoxy)acetic acid)
- 2411195-19-0(Quinazolin-7-yl sulfurofluoridate)




